Lixivaptan

描述

属性

IUPAC Name |

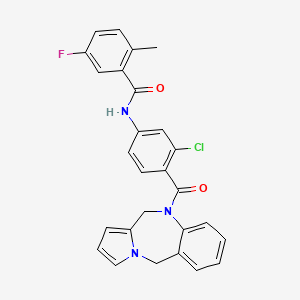

N-[3-chloro-4-(6,11-dihydropyrrolo[2,1-c][1,4]benzodiazepine-5-carbonyl)phenyl]-5-fluoro-2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21ClFN3O2/c1-17-8-9-19(29)13-23(17)26(33)30-20-10-11-22(24(28)14-20)27(34)32-16-21-6-4-12-31(21)15-18-5-2-3-7-25(18)32/h2-14H,15-16H2,1H3,(H,30,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPHTXRNHTVLQED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C(=O)NC2=CC(=C(C=C2)C(=O)N3CC4=CC=CN4CC5=CC=CC=C53)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21ClFN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00168472 | |

| Record name | Lixivaptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168079-32-1 | |

| Record name | Lixivaptan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168079-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lixivaptan [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168079321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lixivaptan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06666 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lixivaptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LIXIVAPTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8F5X4B082E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Lixivaptan's Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lixivaptan is a selective, orally active, non-peptide vasopressin V2 receptor antagonist.[1][2] Its mechanism of action centers on the inhibition of the arginine vasopressin (AVP) pathway in the renal collecting ducts, leading to aquaresis—the electrolyte-sparing excretion of free water.[3][4] This targeted action makes it a therapeutic candidate for conditions characterized by excess water retention and hyponatremia, such as the syndrome of inappropriate antidiuretic hormone (SIADH) and autosomal dominant polycystic kidney disease (ADPKD).[5] This guide provides an in-depth examination of the molecular interactions, signaling cascades, and physiological outcomes that define this compound's pharmacodynamic profile.

Core Mechanism: Vasopressin V2 Receptor Antagonism

This compound exerts its therapeutic effect by competitively blocking the binding of arginine vasopressin to the vasopressin V2 receptor (V2R), a G-protein coupled receptor (GPCR) predominantly expressed on the basolateral membrane of principal cells in the kidney's collecting ducts. By acting as a competitive antagonist, this compound prevents the conformational changes in the V2R that are necessary for the activation of the downstream signaling pathway, without initiating any intrinsic agonist activity.

Signaling Pathway

The binding of AVP to the V2R normally activates a Gs-coupled protein, which in turn stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP). This elevation in cAMP activates Protein Kinase A (PKA). PKA then phosphorylates key substrates, most notably the aquaporin-2 (AQP2) water channel.

This compound's blockade of the V2R disrupts this entire cascade. By preventing AVP binding, it inhibits the Gs protein-mediated activation of adenylyl cyclase, leading to a significant reduction in intracellular cAMP levels. This, in turn, prevents the PKA-dependent phosphorylation of AQP2.

References

- 1. Management of hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Methods for Measuring Permeability - Regulation of Endothelial Barrier Function - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. This compound – an evidence-based review of its clinical potential in the treatment of hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Lixivaptan: A Selective Vasopressin V2 Receptor Antagonist - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lixivaptan (VPA-985) is a potent, orally active, non-peptide small molecule that acts as a selective antagonist of the vasopressin V2 receptor.[1][2] By competitively blocking the binding of arginine vasopressin (AVP) to the V2 receptor in the renal collecting ducts, this compound promotes aquaresis, the electrolyte-sparing excretion of free water.[3][4] This mechanism of action has positioned this compound as a therapeutic agent for the management of hyponatremia and as a potential treatment for autosomal dominant polycystic kidney disease (ADPKD).[1] This technical guide provides an in-depth overview of this compound, including its mechanism of action, pharmacokinetics, and a summary of key preclinical and clinical findings. Detailed experimental protocols and signaling pathway diagrams are provided to support further research and development efforts.

Introduction

Arginine vasopressin (AVP), also known as antidiuretic hormone, plays a critical role in maintaining water homeostasis by acting on vasopressin receptors. Of the three receptor subtypes (V1a, V1b, and V2), the V2 receptor, located on the basolateral membrane of the principal cells in the kidney's collecting ducts, is the primary mediator of the antidiuretic response. In conditions of inappropriately high AVP levels, such as the syndrome of inappropriate antidiuretic hormone (SIADH) and certain cases of heart failure and cirrhosis, excessive water retention can lead to dilutional hyponatremia, the most common electrolyte disorder in clinical practice. This compound's selective antagonism of the V2 receptor offers a targeted therapeutic approach to these conditions by promoting free water excretion and thereby correcting serum sodium levels. Furthermore, its ability to reduce intracellular cyclic adenosine monophosphate (cAMP) levels has prompted investigation into its utility for slowing cyst growth in ADPKD.

Chemical and Physical Properties

This compound is a benzanilide derivative with the following chemical properties:

| Property | Value |

| IUPAC Name | N-(3-chloro-4-(10,11-dihydro-6H-benzo[e]pyrrolo[1,2-a]diazepine-5-carbonyl)phenyl)-5-fluoro-2-methylbenzamide |

| CAS Number | 168079-32-1 |

| Molecular Formula | C27H21ClFN3O2 |

| Molar Mass | 473.93 g/mol |

Mechanism of Action

This compound exerts its pharmacological effect by selectively blocking the vasopressin V2 receptor.

Vasopressin V2 Receptor Signaling Pathway

The binding of AVP to the Gs-protein coupled V2 receptor initiates a signaling cascade that results in the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of collecting duct cells, leading to water reabsorption. This compound competitively inhibits the initial step of this pathway.

Pharmacodynamics

By blocking the V2 receptor, this compound prevents the AVP-induced increase in intracellular cAMP, thereby inhibiting the phosphorylation and translocation of AQP2 to the apical membrane. This results in a decrease in water permeability of the collecting duct, leading to increased free water excretion (aquaresis), a reduction in urine osmolality, and a rise in serum sodium concentration.

Pharmacokinetics and Metabolism

This compound is administered orally. Peak serum concentrations are typically observed within 1-2 hours of ingestion. The drug reaches a steady-state concentration in 2-6 days with chronic use and has a half-life of approximately 11 hours. This compound is metabolized primarily by the cytochrome P450 system, specifically CYP3A4, and is eliminated mainly through fecal excretion.

Quantitative Data Summary

Table 1: In Vitro Receptor Binding Affinity and Potency

| Parameter | Species | Value | Reference(s) |

| IC50 (V2 Receptor) | Human | 1.2 nM | |

| IC50 (V2 Receptor) | Rat | 2.3 nM | |

| IC50 (V1a Receptor) | Human | >5000 nM |

Table 2: Summary of Key Clinical Trial Results in Hyponatremia

| Trial | Population | This compound Dose | Primary Endpoint | Result | Reference(s) |

| BALANCE | Hypervolemic Hyponatremia (Heart Failure) | 50-100 mg/day | Change in serum sodium at Day 7 | 2.5 mEq/L increase vs. 1.3 mEq/L for placebo (p=0.001) | |

| LIBRA & HARMONY | Euvolemic Hyponatremia (SIADH) | 25-100 mg/day | Change in serum sodium at Day 7 | 6.7 mmol/L increase vs. 4.5 mmol/L for placebo (p=0.034) |

Table 3: Pharmacodynamic Effects in Preclinical and Clinical Studies

| Parameter | Study Type | Model/Population | Effect of this compound | Reference(s) |

| Urine Osmolality | Preclinical | AVP-treated conscious dogs | Decreased from 1222 mOsm/kg to 175-307 mOsm/kg | |

| Urine Volume | Preclinical | AVP-treated conscious dogs | Increased by 438-1133% | |

| Aquaporin-2 Excretion | Clinical | Chronic Heart Failure | Increased in a dose-dependent manner up to 8 hours | |

| cAMP Levels | In Vitro | MCD4 cells | Prevented dDAVP-induced increase | |

| AQP2 Phosphorylation (Ser-256) | In Vitro | MCD4 cells | Prevented dDAVP-induced increase |

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of this compound.

In Vitro V2 Receptor Antagonism - cAMP Accumulation Assay

This assay quantifies the ability of this compound to inhibit AVP-induced cAMP production in cells expressing the V2 receptor.

Protocol:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with the human vasopressin V2 receptor are cultured under standard conditions.

-

Cell Plating: Cells are seeded into 384-well plates and grown to confluence.

-

Compound Addition: Cells are pre-incubated with a serial dilution of this compound or vehicle control for a specified time.

-

Agonist Stimulation: An agonist, such as arginine vasopressin (AVP) or desmopressin (dDAVP), is added at a concentration that elicits 80% of the maximal response (EC80).

-

Incubation: The plate is incubated at room temperature to allow for cAMP production.

-

Detection: Cells are lysed, and a competitive immunoassay using reagents such as those for Homogeneous Time-Resolved Fluorescence (HTRF) is performed to detect the amount of cAMP produced.

-

Data Analysis: The signal is measured, and the concentration of this compound that inhibits 50% of the AVP-induced cAMP production (IC50) is calculated from the dose-response curve.

Aquaporin-2 Trafficking and Phosphorylation Assay

This assay evaluates the effect of this compound on the vasopressin-induced phosphorylation of AQP2 and its translocation to the plasma membrane using immunofluorescence and Western blotting.

Protocol:

-

Cell Culture: Mouse cortical collecting duct (MCD4) cells stably expressing human V2R and AQP2 are grown on glass coverslips or in culture dishes.

-

Treatment: Cells are treated with one of the following: vehicle control, dDAVP (e.g., 100 nM), this compound (e.g., 100 nM), or a combination of dDAVP and this compound for 1 hour.

-

For Western Blotting:

-

Cells are lysed, and total protein is quantified.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with primary antibodies specific for total AQP2 and phosphorylated AQP2 at serine 256 (pS256-AQP2).

-

A secondary antibody conjugated to horseradish peroxidase is used for detection via chemiluminescence.

-

Band intensities are quantified to determine the ratio of pS256-AQP2 to total AQP2.

-

-

For Immunofluorescence (Trafficking):

-

Cells on coverslips are fixed and permeabilized.

-

Cells are incubated with a primary antibody against AQP2.

-

A fluorescently labeled secondary antibody is used for visualization.

-

Confocal microscopy is used to observe the subcellular localization of AQP2, assessing its presence in the plasma membrane versus intracellular vesicles.

-

In Vivo Aquaresis Assessment in Animal Models

This protocol assesses the diuretic and aquaretic effects of this compound in a preclinical model.

Protocol:

-

Animal Model: Conscious rats or dogs are used.

-

Hydration and AVP Administration: Animals are water-loaded (e.g., 30 mL/kg, p.o.) and treated with AVP (e.g., 0.4 µg/kg, s.c. in oil) to induce an antidiuretic state.

-

This compound Administration: this compound is administered orally at various doses (e.g., 1, 3, and 10 mg/kg).

-

Urine Collection: Urine is collected over a defined period (e.g., 0-6 hours).

-

Measurements:

-

Total urine volume is measured.

-

Urine osmolality is determined using an osmometer (freezing point depression method).

-

Electrolyte concentrations (sodium, potassium) in urine can also be measured to confirm an electrolyte-sparing effect.

-

-

Data Analysis: Changes in urine volume and osmolality are compared between this compound-treated and vehicle control groups.

Clinical Development and Applications

This compound has undergone extensive clinical investigation, primarily for euvolemic and hypervolemic hyponatremia. Phase III trials, such as BALANCE and LIBRA, have demonstrated its efficacy in safely increasing serum sodium concentrations in patients with heart failure and SIADH, respectively. More recently, this compound has been studied for the treatment of ADPKD, with Phase 3 trials like the ACTION study designed to evaluate its effect on slowing the decline in kidney function. The rationale for its use in ADPKD stems from the role of vasopressin and cAMP in promoting cyst growth.

Conclusion

This compound is a well-characterized selective vasopressin V2 receptor antagonist with a clear mechanism of action and demonstrated pharmacodynamic effects. Its ability to induce aquaresis has been established in both preclinical models and clinical trials, supporting its use in the treatment of hyponatremia. Ongoing research into its potential to slow the progression of ADPKD highlights its therapeutic potential beyond electrolyte disorders. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug development, facilitating further exploration of this compound and other V2 receptor antagonists.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Effect of a Vasopressin V2 Receptor Antagonist on Polycystic Kidney Disease Development in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pre‐clinical evaluation of dual targeting of the GPCRs CaSR and V2R as therapeutic strategy for autosomal dominant polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

Lixivaptan: A Technical Guide to its Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lixivaptan (VPA-985) is a potent, orally active, non-peptide, and selective antagonist of the vasopressin V2 receptor.[1][2] Initially developed for the treatment of hyponatremia, it showed promise in correcting serum sodium levels in patients with euvolemic and hypervolemic hyponatremia.[3][4] Subsequently, its therapeutic potential was investigated for Autosomal Dominant Polycystic Kidney Disease (ADPKD) due to its mechanism of action in reducing cyclic adenosine monophosphate (cAMP) levels, a key factor in cyst formation.[2] However, the clinical development of this compound for ADPKD was discontinued due to safety concerns, specifically observations of liver enzyme elevations. This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its mechanism of action, pharmacokinetics, pharmacodynamics, and a summary of key clinical trial findings. Detailed experimental protocols for relevant in vitro assays and a description of animal models are also included to support further research and understanding of this compound.

Mechanism of Action

This compound exerts its pharmacological effect through selective and competitive antagonism of the vasopressin V2 receptor, which is primarily located in the renal collecting ducts. The binding of arginine vasopressin (AVP) to the V2 receptor activates a Gs-coupled protein, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), which acts as a second messenger. Increased intracellular cAMP levels activate Protein Kinase A (PKA), which in turn promotes the translocation and insertion of aquaporin-2 (AQP2) water channels into the apical membrane of the collecting duct cells. This process increases water reabsorption from the tubular fluid back into the circulation, resulting in concentrated urine.

By blocking the V2 receptor, this compound inhibits the AVP-induced cascade, preventing the increase in intracellular cAMP and the subsequent insertion of AQP2 channels. This leads to a decrease in water reabsorption by the kidneys, resulting in the excretion of electrolyte-free water (aquaresis). The net effect is an increase in serum sodium concentration and a decrease in urine osmolality.

Signaling Pathway of this compound's Action

Caption: this compound's mechanism of action at the V2 receptor.

Pharmacological Data

In Vitro Activity

| Parameter | Species | Value | Reference |

| IC50 (V2 Receptor) | Human | 1.2 nM | |

| IC50 (V2 Receptor) | Rat | 2.3 nM |

Pharmacokinetic Properties

Experimental Protocols

Vasopressin V2 Receptor Binding Assay (Representative Protocol)

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound like this compound for the V2 receptor.

Materials:

-

Membrane preparation from cells expressing the human V2 receptor.

-

Radioligand: [³H]-Arginine Vasopressin ([³H]-AVP).

-

Test compound: this compound.

-

Non-specific binding control: Unlabeled Arginine Vasopressin (1 µM).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Filtration apparatus.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Assay Setup: Perform the assay in triplicate in a 96-well plate.

-

Total Binding: Add 50 µL of assay buffer.

-

Non-specific Binding (NSB): Add 50 µL of 1 µM unlabeled AVP.

-

Competition: Add 50 µL of varying concentrations of this compound.

-

Radioligand Addition: Add 50 µL of [³H]-AVP (at a concentration near its Kd) to all wells.

-

Membrane Addition: Add 100 µL of the V2 receptor membrane preparation. The optimal protein concentration should be determined empirically.

-

Incubation: Incubate the plate at 25°C for 60 minutes to allow the binding to reach equilibrium.

-

Termination of Binding: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus.

-

Washing: Wash the filters three times with 4 mL of ice-cold wash buffer to remove unbound radioligand.

-

Measurement of Radioactivity: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Experimental Workflow for a V2 Receptor Binding Assay

References

Lixivaptan: A Technical Guide to its Aquaretic Effects and Impact on Electrolyte-Free Water Excretion

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lixivaptan is a selective, orally active, non-peptide vasopressin V2 receptor antagonist that promotes aquaresis—the electrolyte-sparing excretion of free water. By competitively blocking the V2 receptor in the renal collecting ducts, this compound inhibits the action of arginine vasopressin (AVP), leading to a decrease in the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of collecting duct cells. This reduction in water permeability results in increased excretion of electrolyte-free water, a rise in serum sodium concentration, and a decrease in urine osmolality. This technical guide provides an in-depth overview of the mechanism of action of this compound, its pharmacodynamic effects on aquaresis and electrolyte-free water excretion, and a summary of findings from key clinical trials. Detailed experimental methodologies and visualizations of the core signaling pathways are also presented.

Mechanism of Action: V2 Receptor Antagonism and Inhibition of the AQP2 Signaling Cascade

This compound exerts its aquaretic effect by directly interfering with the arginine vasopressin (AVP) signaling pathway in the principal cells of the kidney's collecting ducts.[1]

1.1. The Vasopressin V2 Receptor Signaling Pathway

Under normal physiological conditions, or in states of elevated AVP such as the Syndrome of Inappropriate Antidiuretic Hormone (SIADH) and heart failure, AVP binds to the vasopressin V2 receptor (V2R), a Gs-protein coupled receptor located on the basolateral membrane of principal cells.[2][3] This binding event initiates a signaling cascade:

-

Activation of Adenylyl Cyclase: The activated Gs protein stimulates adenylyl cyclase.[2]

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[2]

-

PKA Activation: Increased intracellular cAMP levels activate Protein Kinase A (PKA).

-

AQP2 Phosphorylation and Translocation: PKA phosphorylates serine 256 on the aquaporin-2 (AQP2) water channel protein. This phosphorylation is a critical step that promotes the translocation of vesicles containing AQP2 to the apical membrane of the principal cell and their subsequent insertion into the membrane.

-

Water Reabsorption: The increased density of AQP2 water channels in the apical membrane enhances the permeability of the collecting duct to water, leading to increased water reabsorption from the tubular fluid into the bloodstream, resulting in more concentrated urine.

1.2. This compound's Interruption of the Signaling Cascade

This compound, as a competitive antagonist of the V2 receptor, blocks the binding of AVP. This action directly inhibits the initiation of the signaling cascade described above. In vitro studies have demonstrated that clinically relevant concentrations of this compound prevent the AVP-induced increase in cytosolic cAMP levels and subsequent phosphorylation of AQP2 at serine 256. The ultimate effect is a reduction in the number of AQP2 channels in the apical membrane, leading to decreased water reabsorption and an increase in the excretion of electrolyte-free water.

Pharmacodynamic Effects: Aquaresis and Electrolyte-Free Water Excretion

The primary pharmacodynamic effect of this compound is aquaresis, which is the excretion of water without a significant loss of electrolytes. This is in contrast to traditional diuretics that increase both water and electrolyte excretion.

2.1. Key Parameters of Aquaresis

The aquaretic effect of this compound is quantified by measuring several key parameters:

-

Urine Volume: this compound administration leads to a dose-dependent increase in urine volume.

-

Urine Osmolality: As more free water is excreted, the concentration of solutes in the urine decreases, resulting in a lower urine osmolality.

-

Electrolyte-Free Water Clearance (EFWC): This is a calculated value that represents the volume of blood plasma cleared of electrolyte-free water per unit time. A positive EFWC indicates the excretion of free water, which is the therapeutic goal of this compound.

2.2. Calculation of Electrolyte-Free Water Clearance

The formula to calculate electrolyte-free water clearance is:

EFWC = V * (1 - (UNa + UK) / PNa)

Where:

-

V = Urine Volume (in L/day or mL/min)

-

UNa = Urine Sodium Concentration (in mmol/L)

-

UK = Urine Potassium Concentration (in mmol/L)

-

PNa = Plasma (Serum) Sodium Concentration (in mmol/L)

Summary of Clinical Trial Data

Several Phase II and Phase III clinical trials have evaluated the efficacy and safety of this compound in treating euvolemic and hypervolemic hyponatremia, primarily in patients with SIADH and heart failure. The key trials include BALANCE, LIBRA, and HARMONY.

3.1. Quantitative Data from Clinical Trials

Table 1: Aquaretic Effects of a Single Dose of this compound in Patients with Heart Failure (Phase II Study)

| Dose | N | 24-Hour Urine Volume (L, mean) | Change in Solute-Free Water Excretion (L, mean) | Change in Serum Sodium (mEq/L, mean) |

| Placebo | 12 | 1.8 | - | - |

| 10 mg | 5 | 2.4 | - | - |

| 30 mg | 5 | 2.8 | - | - |

| 75 mg | 5 | 3.2 | - | - |

| 150 mg | 5 | 3.5 | - | - |

| 250 mg | 5 | 3.8 | - | - |

| 400 mg | 5 | 3.9 | - | - |

Table 2: Change in Serum Sodium in Phase III this compound Trials (Primary Endpoint at Day 7)

| Trial | Patient Population | Treatment Group | N | Baseline Serum Sodium (mmol/L, mean) | Change from Baseline at Day 7 (mmol/L, mean) | Net Treatment Effect (mmol/L) |

| BALANCE | Hypervolemic Hyponatremia (Heart Failure) | This compound | 323 | 129.5 | 2.5 | 1.2 |

| Placebo | 329 | 129.6 | 1.3 | |||

| LIBRA | Euvolemic Hyponatremia (SIADH) | This compound | 54 | 125.4 | 6.7 | 2.2 |

| Placebo | 52 | 125.5 | 4.5 | |||

| HARMONY | Euvolemic Hyponatremia (SIADH) | This compound | 154 | 128.2 | 3.2 | 2.4 |

| Placebo | 52 | 128.3 | 0.8 |

Experimental Protocols

4.1. General Design of a Phase III Clinical Trial for this compound in Hyponatremia

The pivotal clinical trials for this compound in hyponatremia generally followed a randomized, double-blind, placebo-controlled design.

4.1.1. Patient Population

-

Inclusion Criteria:

-

Adult patients with euvolemic or hypervolemic hyponatremia.

-

Serum sodium concentration < 130-135 mmol/L.

-

Specific etiology of hyponatremia (e.g., SIADH, heart failure).

-

-

Exclusion Criteria:

-

Hypovolemic hyponatremia.

-

Severe symptoms of hyponatremia requiring immediate hypertonic saline.

-

Recent use of other vasopressin receptor antagonists.

-

4.1.2. Study Procedures

-

Screening and Baseline Assessment:

-

Informed consent obtained.

-

Medical history and physical examination.

-

Baseline laboratory tests: serum sodium, potassium, creatinine, osmolality; urine sodium, potassium, osmolality.

-

Baseline 24-hour urine collection for volume and solute excretion.

-

-

Randomization and Blinding:

-

Eligible patients are randomized to receive either this compound or a matching placebo.

-

Both patients and investigators are blinded to the treatment allocation.

-

-

Drug Administration and Titration:

-

Initial dose of this compound (e.g., 50 mg) or placebo administered once daily.

-

Dose titration based on serum sodium response and tolerability, with a maximum allowed dose (e.g., 100 mg/day).

-

Monitoring of serum sodium at specified intervals (e.g., 8 and 24 hours after the initial dose) to guide titration and prevent overly rapid correction.

-

-

Follow-up and Efficacy Assessments:

-

Daily monitoring of serum sodium during the initial phase.

-

Periodic blood and urine sampling throughout the study period (e.g., 7 days for the primary endpoint).

-

24-hour urine collections at specified time points to measure urine volume and calculate EFWC.

-

-

Safety Monitoring:

-

Monitoring for adverse events, with a particular focus on thirst, polyuria, and rapid correction of serum sodium.

-

Regular assessment of vital signs and renal function.

-

4.2. Measurement of Urine Parameters

-

Urine Volume: Measured using calibrated collection containers over a 24-hour period.

-

Urine Osmolality: Determined by freezing point depression osmometry, which measures the freezing point of the urine sample. The degree of depression of the freezing point is directly proportional to the total concentration of solutes.

-

Urine Electrolytes (Na+, K+): Measured using ion-selective electrodes.

Conclusion

This compound is a selective vasopressin V2 receptor antagonist that effectively induces aquaresis, leading to an increase in electrolyte-free water excretion and a subsequent rise in serum sodium concentration in patients with euvolemic and hypervolemic hyponatremia. Its targeted mechanism of action, which involves the inhibition of the AVP-cAMP-AQP2 signaling pathway, provides a direct and predictable therapeutic effect. Clinical trials have demonstrated its efficacy in correcting hyponatremia, although the magnitude of the effect can be influenced by factors such as baseline fluid restriction and dosing titration schedules. Further research may continue to delineate the optimal use of this compound in various clinical scenarios associated with water retention.

References

An In-depth Technical Guide on Lixivaptan's Impact on Intracellular cAMP Levels in Kidney Cyst Formation

Audience: Researchers, scientists, and drug development professionals.

Core Concept: The Role of cAMP in Polycystic Kidney Disease (ADPKD)

Autosomal Dominant Polycystic Kidney Disease (ADPKD) is characterized by the relentless growth of fluid-filled cysts that progressively destroy kidney parenchyma. A central player in this pathology is the cyclic adenosine monophosphate (cAMP) signaling pathway. In the epithelial cells lining the renal tubules, the hormone arginine vasopressin (AVP) binds to the vasopressin V2 receptor (V2R). This binding activates adenylyl cyclase, which catalyzes the conversion of ATP into intracellular cAMP.

In ADPKD, this pathway is dysregulated. Elevated levels of intracellular cAMP act as a potent second messenger, driving two key processes that fuel cyst expansion:

-

Cell Proliferation: cAMP stimulates the proliferation of the cyst-lining epithelial cells.[1]

-

Fluid Secretion: It activates the cystic fibrosis transmembrane conductance regulator (CFTR), leading to chloride and fluid secretion into the cyst lumen.[2]

Therapeutic interventions that aim to normalize intracellular cAMP levels are therefore a cornerstone of ADPKD drug development.[3]

Lixivaptan: A Selective Vasopressin V2-Receptor Antagonist

This compound is an orally administered, nonpeptide, selective vasopressin V2-receptor antagonist.[4][5] Its mechanism of action directly targets the initial step of the aberrant signaling cascade. By competitively blocking the V2 receptor, this compound prevents AVP from binding, thereby inhibiting the downstream activation of adenylyl cyclase and subsequent production of intracellular cAMP. This reduction in cAMP is hypothesized to slow the progression of ADPKD by mitigating both abnormal cell proliferation and fluid secretion.

Signaling Pathway Diagram

References

- 1. Frontiers | Emerging therapies for autosomal dominant polycystic kidney disease with a focus on cAMP signaling [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. The ELiSA Study - Evaluation of this compound in Subjects With Autosomal Dominant Polycystic Kidney Disease [ctv.veeva.com]

- 4. Effect of a Vasopressin V2 Receptor Antagonist on Polycystic Kidney Disease Development in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Centessa Pharmaceuticals Initiates Global Phase 3 ACTION Study of this compound in Autosomal Dominant Polycystic Kidney Disease - BioSpace [biospace.com]

Investigational Drug VPA-985 (Lixivaptan): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

VPA-985, also known as Lixivaptan, is a potent and selective, orally active, non-peptide antagonist of the vasopressin V2 receptor. Initially investigated for the treatment of hyponatremia, its development was later redirected towards Autosomal Dominant Polycystic Kidney Disease (ADPKD) before being discontinued. This document provides a comprehensive technical overview of VPA-985, consolidating available preclinical and clinical data, experimental protocols, and the underlying mechanism of action.

Introduction

Arginine vasopressin (AVP), an antidiuretic hormone, plays a crucial role in regulating water and solute balance by acting on the vasopressin V2 receptor (V2R) in the renal collecting ducts.[1][2] Inappropriate secretion or activity of AVP can lead to fluid retention and hyponatremia, and has been implicated in the progression of Autosomal Dominant Polycystic Kidney Disease (ADPKD) through cyclic adenosine monophosphate (cAMP)-mediated cyst growth.[3][4] VPA-985 (this compound) was developed as a selective antagonist of the V2 receptor to counteract these effects.[5]

Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | N-[3-chloro-4-(6,11-dihydropyrrolo[2,1-c] \benzodiazepine-5-carbonyl)phenyl]-5-fluoro-2-methylbenzamide | |

| Molecular Formula | C27H21ClFN3O2 | |

| Molar Mass | 473.93 g·mol−1 | |

| CAS Number | 168079-32-1 | |

| Synonyms | VPA-985, WAY-VPA 985, CRTX 080 |

Mechanism of Action

VPA-985 is a competitive antagonist of the vasopressin V2 receptor. By selectively blocking the V2 receptor in the renal collecting duct principal cells, it inhibits the AVP-induced signaling cascade. This prevents the activation of adenylyl cyclase, thereby reducing intracellular levels of the second messenger cyclic adenosine monophosphate (cAMP). The subsequent decrease in protein kinase A (PKA) activity prevents the phosphorylation of aquaporin-2 (AQP2) water channels and their translocation to the apical membrane. This results in decreased water reabsorption by the kidneys, leading to aquaresis—the excretion of electrolyte-free water.

Signaling Pathway

The following diagram illustrates the mechanism of action of VPA-985 in a renal collecting duct cell.

Preclinical Data

In Vitro Studies

VPA-985 has demonstrated high affinity and selectivity for the human and rat V2 receptors.

| Parameter | Value | Species | Reference |

| IC50 | 1.2 nM | Human V2 Receptor | |

| IC50 | 2.3 nM | Rat V2 Receptor |

In Vivo Studies: PCK Rat Model of ADPKD

A key preclinical study evaluated the effect of VPA-985 in the Polycystic Kidney (PCK) rat, a validated animal model for ADPKD.

-

Animal Model: Male and female PCK rats, 4 weeks of age.

-

Groups:

-

Control: Standard rodent chow.

-

Low Dose this compound: Rodent chow with 0.5% this compound.

-

High Dose this compound: Rodent chow with 1% this compound.

-

-

Treatment Duration: 8 weeks.

-

Endpoints Measured:

-

Kidney weight as a percentage of total body weight.

-

Kidney cystic score (histomorphometric analysis).

-

Renal cAMP levels.

-

Serum creatinine.

-

24-hour urine output.

-

The low dose of this compound showed significant efficacy in reducing the signs of polycystic kidney disease in the PCK rat model.

| Endpoint | Result (Low Dose vs. Control) | p-value | Reference |

| % Kidney Weight/Body Weight | 26% reduction | <0.01 | |

| Kidney Cystic Score | 54% reduction | <0.001 | |

| Kidney cAMP Levels | 23% reduction | <0.05 | |

| Plasma Creatinine | 13% reduction | <0.001 | |

| 24-hour Urine Output | 3-fold increase | Not specified |

Clinical Development

VPA-985 was investigated in numerous clinical trials, initially for hyponatremia and subsequently for ADPKD. The clinical development for ADPKD was ultimately discontinued.

Key Clinical Trials in ADPKD

This Phase 2, open-label study was designed to evaluate the pharmacokinetics, pharmacodynamics, safety, and tolerability of multiple doses of this compound in ADPKD subjects with varying degrees of chronic kidney disease (CKD1, CKD2, or CKD3).

This was a pivotal Phase 3, two-part, double-blind, placebo-controlled, randomized trial designed to assess the efficacy and safety of this compound in a broad population of adult participants with ADPKD.

-

Part 1: 1-year double-blind, placebo-controlled phase.

-

Part 2: 1-year open-label phase.

-

Primary Objective: To demonstrate the efficacy of this compound in slowing the decline in kidney function as measured by the difference in estimated glomerular filtration rate (eGFR) between the this compound-treated and placebo-treated participants.

This was a Phase 3, open-label, repeat-dose study to assess the liver safety, non-liver safety, and efficacy of this compound in participants who had previously experienced liver chemistry test abnormalities while being treated with tolvaptan.

Clinical Trial Workflow (ACTION Study - Part 1)

Experimental Protocols

Competitive cAMP Accumulation Assay

This protocol is representative of the method used to determine the in vitro antagonist activity of VPA-985 at the V2 receptor.

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human vasopressin V2 receptor.

-

Materials:

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

White, opaque 384-well microplates.

-

Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent cAMP degradation.

-

VPA-985 (this compound) and a reference V2 receptor agonist (e.g., Arginine Vasopressin or dDAVP).

-

cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

-

-

Procedure:

-

Cell Plating: Seed the HEK293-V2R cells into the 384-well plates and incubate overnight to allow for cell attachment.

-

Compound Preparation: Prepare serial dilutions of VPA-985. Prepare a fixed concentration of the V2 receptor agonist (typically at its EC80 concentration).

-

Antagonist Pre-incubation: Remove the culture medium and add assay buffer containing the PDE inhibitor. Add the VPA-985 dilutions to the appropriate wells and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

Agonist Stimulation: Add the fixed concentration of the V2 receptor agonist to all wells except the negative control.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow for cAMP accumulation.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP detection kit.

-

Data Analysis: Plot the signal (which is inversely proportional to the amount of cAMP in competitive assays) against the concentration of VPA-985. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Discontinuation of Development

In June 2022, Centessa Pharmaceuticals announced the discontinuation of the clinical development of this compound for ADPKD. This decision was based on a reassessment of the drug's commercial potential and incremental development challenges following the observation of elevated liver enzymes (ALT and AST) in a subject in the ALERT study.

Conclusion

VPA-985 (this compound) is a well-characterized, potent, and selective vasopressin V2 receptor antagonist. Preclinical studies demonstrated its potential to ameliorate the progression of polycystic kidney disease in a relevant animal model. However, despite reaching Phase 3 clinical trials for ADPKD, its development was halted due to safety concerns and a reassessment of its risk-benefit profile. The data and protocols summarized in this document provide a valuable technical resource for researchers and drug developers in the fields of nephrology, endocrinology, and GPCR pharmacology.

References

Preclinical Research on Lixivaptan for Polycystic Kidney Disease: A Technical Guide

Introduction

Autosomal Dominant Polycystic Kidney Disease (ADPKD) is a prevalent genetic disorder characterized by the progressive development of fluid-filled cysts in the kidneys, ultimately leading to kidney failure.[1] A key mechanism implicated in cyst growth is the vasopressin V2 receptor (V2R) signaling pathway, which, upon activation by the antidiuretic hormone vasopressin, elevates intracellular cyclic adenosine monophosphate (cAMP) levels.[2] This increase in cAMP promotes both cell proliferation and fluid secretion into the cysts.[2] Lixivaptan is a selective, orally active, non-peptide antagonist of the V2R, developed as a potential therapeutic agent for ADPKD.[3][4] Preclinical studies in various animal models have been crucial in establishing the rationale for its clinical development. This technical guide provides an in-depth overview of the core preclinical research on this compound for PKD, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Data from Preclinical Studies

The efficacy of this compound in preclinical models of PKD has been assessed through various quantitative measures. The following tables summarize the key findings from studies utilizing the PCK rat and Pkd1RC/RC mouse models.

Table 1: Efficacy of this compound in the PCK Rat Model

| Parameter | Control | Low Dose this compound (0.5%) | % Change vs. Control | p-value | High Dose this compound (1%) | % Change vs. Control | p-value |

| % Kidney Weight/Body Weight | - | - | ↓ 26% | <0.01 | - | - | - |

| Kidney Cystic Score | - | - | ↓ 54% | <0.001 | - | - | - |

| Kidney cAMP Levels | - | - | ↓ 23% | <0.05 | - | - | - |

| Plasma Creatinine | - | - | ↓ 13% | <0.001 | - | ↓ 7.4% | <0.01 |

| Plasma Urea | - | - | ↓ 16.1% | 0.10 | - | ↓ 8.8% | >0.05 |

| Kidney Fibrosis Score | - | - | ↓ 30% | 0.12 | - | - | - |

| Liver Cyst Score | - | - | ↓ 39.3% | <0.001 | - | - | - |

| 24-hour Urine Output | - | - | ↑ 3-fold | - | - | - | - |

Data from a study where 4-week-old PCK rats were treated for 8 weeks.

Table 2: Efficacy of this compound Monotherapy and Combination Therapy in PCK Rats

| Parameter | Control | This compound (0.5%) | R-568 (0.025%) | This compound + R-568 | % Change (Combination vs. Control) |

| Kidney Weight (% of Body Weight) | - | ↓ | ↓ | ↓ | ↓ 20% |

| Cyst Volume | - | - | - | ↓ | ↓ 49% |

| Fibrosis Volume | - | - | - | ↓ | ↓ 73% |

| Renal cAMP | - | ↓ 33.3% (trend) | ↓ 20.5% (trend) | ↓ 38.7% (p=0.033) | - |

| pERK1/2 Levels | 1.0 ± 0.04 | 0.95 ± 0.09 | 0.8 ± 0.05 | 0.7 ± 0.05 (p<0.01) | - |

Data from a study where PCK rats were treated for 7 weeks.

Table 3: Efficacy of this compound Monotherapy and Combination Therapy in Pkd1RC/RC Mice

| Parameter | Control | This compound (0.5%) | R-568 (0.04%) | This compound + R-568 | % Change (Combination vs. Control) |

| Kidney Weight (% of Body Weight) | - | ↓ 15.5% (p<0.01) | - | ↓ (higher significance) | ↓ 20% |

| Cyst Volume | - | - | - | ↓ | ↓ 56% |

| Fibrosis Volume | - | - | - | ↓ | ↓ 69% |

| PKA Activity | - | ↓ 29.5% (trend) | ↓ 51.7% (trend) | ↓ 65.3% (p=0.024) | - |

| pERK1/2 Levels | 1.0 ± 0.06 | 1.02 ± 0.05 | 0.8 ± 0.08 | 0.7 ± 0.05 (p<0.01) | - |

Data from a study where Pkd1RC/RC mice were treated for 13 weeks.

Experimental Protocols

Detailed methodologies are critical for the replication and validation of preclinical findings. The following sections outline the key experimental protocols employed in the evaluation of this compound.

Animal Models

-

PCK Rat: This is an orthologous model of human PKD resulting from a splicing mutation in the Pkhd1 gene. The model is characterized by progressive cyst formation, elevated renal cAMP, and impaired renal function, closely mimicking human ADPKD.

-

Pkd1RC/RC Mouse: This is a genetic model with a hypomorphic Pkd1 allele, leading to a slowly progressive PKD phenotype, making it suitable for therapeutic testing.

Study Design

A common study design involves the following steps:

-

Animal Selection and Acclimatization: Four-week-old male and female PCK rats or Pkd1RC/RC mice are typically used. Animals are housed under standard laboratory conditions with ad libitum access to food and water.

-

Group Allocation: Animals are randomly assigned to control and treatment groups.

-

Drug Administration: this compound is administered by incorporating it into the rodent chow at specified concentrations (e.g., 0.5% for low dose, 1% for high dose). The control group receives the same chow without the drug. For combination studies, the second compound (e.g., R-568) is also mixed into the feed.

-

Treatment Duration: The treatment period typically ranges from 7 to 13 weeks.

-

In-life Measurements: Urine output is often measured at various time points during the study.

-

Terminal Procedures: At the end of the treatment period, animals are euthanized. Blood samples are collected for measurement of serum creatinine and urea. Kidneys and livers are harvested, weighed, and processed for histological and biochemical analyses.

Outcome Measures

-

Renal and Hepatic Morphology:

-

Organ Weight: Kidneys and livers are weighed, and the organ-to-body weight ratio is calculated.

-

Cystic Score/Volume: Histological sections of the kidneys and liver are stained (e.g., with Hematoxylin and Eosin) and analyzed using morphometric techniques to quantify the cystic area or volume.

-

Fibrosis Score/Volume: Fibrosis is assessed by staining tissue sections with markers like picrosirius red and quantifying the fibrotic area.

-

-

Biochemical Markers:

-

Renal cAMP Levels: Kidney tissue is homogenized, and cAMP levels are measured using commercially available enzyme-linked immunosorbent assay (ELISA) kits.

-

PKA Activity: As an indirect measure of cAMP levels, Protein Kinase A (PKA) activity is determined in kidney tissue lysates.

-

pERK1/2 Levels: The activation of the MAPK/ERK pathway is assessed by measuring the levels of phosphorylated ERK1/2 in kidney tissue lysates via Western blotting.

-

-

Renal Function:

-

Serum Creatinine and Urea: Blood samples are analyzed to determine the concentrations of creatinine and urea as indicators of renal function.

-

Signaling Pathways and Mechanism of Action

This compound exerts its therapeutic effect primarily by antagonizing the vasopressin V2 receptor, thereby inhibiting the downstream signaling cascade that promotes cyst growth.

V2R-cAMP Signaling Pathway

The binding of vasopressin to the V2R on the basolateral membrane of renal collecting duct cells activates adenylyl cyclase, leading to the production of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various proteins, including the aquaporin-2 (AQP2) water channel, leading to its translocation to the apical membrane and increased water reabsorption. In the context of PKD, this pathway is aberrantly activated, promoting cell proliferation and fluid secretion into the cysts. This compound, as a competitive antagonist of the V2R, blocks the binding of vasopressin and consequently inhibits this entire cascade.

References

- 1. Effect of a Vasopressin V2 Receptor Antagonist on Polycystic Kidney Disease Development in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tolvaptan inhibits ERK-dependent cell proliferation, Cl− secretion, and in vitro cyst growth of human ADPKD cells stimulated by vasopressin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a New Generation Diuretic, Counteracts Vasopressin-Induced Aquaporin-2 Trafficking and Function in Renal Collecting Duct Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a non-peptide vasopressin V2 receptor antagonist for the potential oral treatment of hyponatremia - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Lixivaptan in Preclinical ADPKD Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and observed effects of lixivaptan in preclinical animal models of Autosomal Dominant Polycystic Kidney Disease (ADPKD). The included protocols and data are intended to guide researchers in designing and executing studies to evaluate vasopressin V2 receptor antagonists.

Introduction

This compound is a selective vasopressin V2 receptor antagonist that has shown potential in mitigating the progression of ADPKD.[1][2] By blocking the V2 receptor, this compound inhibits the downstream signaling cascade that leads to increased intracellular cyclic adenosine monophosphate (cAMP), a key driver of cyst growth and proliferation in ADPKD.[1][2] Preclinical studies in well-established rodent models of ADPKD, such as the PCK rat and the Pkd1RC/RC mouse, have been instrumental in elucidating the therapeutic potential of this compound.[3]

Mechanism of Action: V2 Receptor Antagonism in ADPKD

In ADPKD, the binding of vasopressin to its V2 receptor on the basolateral membrane of renal collecting duct cells activates adenylyl cyclase, leading to an accumulation of intracellular cAMP. Elevated cAMP levels promote cyst fluid secretion and cell proliferation, thereby driving cyst expansion. This compound competitively blocks the V2 receptor, thereby attenuating cAMP production and its downstream effects.

Quantitative Data Summary

The efficacy of this compound has been quantified in various preclinical studies. The following tables summarize the key findings in the PCK rat and Pkd1RC/RC mouse models.

Table 1: Effects of this compound in PCK Rats

| Parameter | Control | 0.5% this compound (in chow) | % Change vs. Control |

| Treatment Duration | 8 weeks | 8 weeks | N/A |

| Kidney Weight / Body Weight (%) | - | - | ↓ 26% |

| Kidney Cystic Score | - | - | ↓ 54% |

| Kidney cAMP Levels | - | - | ↓ 23% |

| Plasma Creatinine | - | - | ↓ 13% |

| 24-hour Urine Output | - | - | ↑ 3-fold |

| Kidney Fibrosis Volume | - | - | ↓ 73% (in combination with R-568) |

Table 2: Effects of this compound in Pkd1RC/RC Mice

| Parameter | Control | 0.5% this compound (in chow) | % Change vs. Control |

| Treatment Duration | 13 weeks | 13 weeks | N/A |

| Kidney Weight / Body Weight (%) | - | - | ↓ 20% (in combination with R-568) |

| Kidney Cyst Volume | - | - | ↓ 56% (in combination with R-568) |

| Kidney Fibrosis Volume | - | - | ↓ 69% (in combination with R-568) |

| 24-hour Urine Output | - | - | ↑ 3-fold |

Experimental Protocols

The following are detailed protocols for conducting in vivo studies with this compound in rodent models of ADPKD, based on published methodologies.

Protocol 1: this compound Administration in PCK Rats

Objective: To evaluate the long-term efficacy of orally administered this compound on the progression of polycystic kidney disease in the PCK rat model.

Materials:

-

PCK rats (male and female)

-

Standard rodent chow

-

This compound

-

Chow mixer

-

Metabolic cages

-

Analytical balance

-

Blood collection supplies (e.g., EDTA tubes)

-

Tissue collection and preservation supplies (e.g., formalin, liquid nitrogen)

Procedure:

-

Animal Acclimatization: Upon arrival, allow PCK rats to acclimatize for at least one week under standard vivarium conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

-

Group Allocation: At 4 weeks of age, randomly assign rats to control and treatment groups (n=10-20 per group, balanced for sex).

-

Diet Preparation:

-

Control Group: Receive standard ground rodent chow.

-

This compound Group(s): Prepare medicated chow by thoroughly mixing this compound into the ground chow to achieve final concentrations of 0.5% (low dose) and/or 1% (high dose) by weight.

-

-

Treatment Period: Provide the respective diets to the animals for 8 consecutive weeks. Ensure continuous access to the diet and fresh water.

-

In-life Monitoring:

-

Monitor animal health and body weight weekly.

-

At week 7 of treatment, place animals in metabolic cages for 24 hours to measure urine output.

-

-

Terminal Procedures (at 12 weeks of age):

-

Collect a final 24-hour urine sample.

-

Anesthetize the animals and collect terminal blood samples via cardiac puncture for serum creatinine and sodium analysis.

-

Euthanize the animals and harvest the kidneys and liver.

-

Weigh the kidneys and express as a percentage of the final body weight.

-

Process kidney and liver tissue for histological analysis (cystic burden and fibrosis) and biochemical assays (e.g., cAMP levels).

-

Protocol 2: this compound Administration in Pkd1RC/RC Mice

Objective: To assess the effect of this compound on cyst progression in a genetic mouse model of ADPKD.

Materials:

-

Pkd1RC/RC mice and littermate controls

-

Standard rodent chow

-

This compound

-

Chow mixer

-

Metabolic cages

-

Analytical balance

-

Tissue collection and preservation supplies

Procedure:

-

Animal Acclimatization and Genotyping: Acclimatize mice as described for rats. Confirm genotypes of Pkd1RC/RC mice and wild-type littermates.

-

Group Allocation: At an appropriate age (e.g., post-weaning), randomize Pkd1RC/RC mice into control and treatment groups.

-

Diet Preparation: Prepare a 0.5% this compound-medicated chow as described in Protocol 1.

-

Treatment Period: Administer the specialized diets for 13 weeks.

-

In-life Monitoring: Conduct regular health checks, body weight measurements, and 24-hour urine output assessments at specified intervals.

-

Terminal Procedures: At the end of the treatment period, perform terminal procedures as outlined in Protocol 1, adapting collection volumes and techniques for mice. Analyze kidney weight, cyst volume, and fibrosis volume.

Experimental Workflow Diagram

Conclusion

This compound has demonstrated significant efficacy in reducing cyst burden and preserving renal function in preclinical animal models of ADPKD. The administration of this compound mixed in chow is a well-tolerated and effective method for long-term studies. The provided protocols and data serve as a valuable resource for the continued investigation of vasopressin V2 receptor antagonists as a therapeutic strategy for ADPKD.

References

- 1. Effect of a Vasopressin V2 Receptor Antagonist on Polycystic Kidney Disease Development in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a New Generation Diuretic, Counteracts Vasopressin-Induced Aquaporin-2 Trafficking and Function in Renal Collecting Duct Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pre‐clinical evaluation of dual targeting of the GPCRs CaSR and V2R as therapeutic strategy for autosomal dominant polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Lixivaptan in Rodent Models of Polycystic Kidney Disease

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Lixivaptan, a selective vasopressin V2 receptor antagonist, in preclinical rat and mouse models of polycystic kidney disease (PKD). The information is intended to guide researchers in designing and executing studies to evaluate the efficacy and mechanism of action of this compound in PKD.

Introduction

Autosomal Dominant Polycystic Kidney Disease (ADPKD) is a genetic disorder characterized by the progressive development and enlargement of fluid-filled cysts in the kidneys, ultimately leading to kidney failure.[1][2] The pathophysiology of ADPKD involves the dysregulation of several signaling pathways, with elevated intracellular cyclic adenosine monophosphate (cAMP) levels playing a central role in promoting cyst cell proliferation and fluid secretion.[2][3][4] this compound, a potent and selective vasopressin V2 receptor (V2R) antagonist, targets this pathway by blocking the action of vasopressin, thereby reducing cAMP production and slowing disease progression. Preclinical studies in well-validated rodent models of PKD have demonstrated the potential utility of this compound as a therapeutic agent for ADPKD.

Mechanism of Action

This compound is a non-peptide, orally active V2R antagonist. In the kidney, vasopressin binds to V2R on the basolateral membrane of collecting duct principal cells, activating adenylyl cyclase and leading to an increase in intracellular cAMP. Elevated cAMP levels stimulate protein kinase A (PKA), which in turn promotes cell proliferation and transepithelial fluid secretion into the cysts. By competitively blocking the V2R, this compound inhibits this signaling cascade, leading to a reduction in renal cAMP levels, which is expected to slow cyst growth and preserve kidney function.

Data Presentation

The following tables summarize the quantitative data from key preclinical studies of this compound in the PCK rat and Pkd1 RC/RC mouse models of PKD.

Table 1: Efficacy of this compound in the PCK Rat Model

| Parameter | Control | Low Dose (0.5% this compound) | % Change vs. Control | High Dose (1% this compound) | % Change vs. Control |

| Kidney/Body Weight (%) | 5.1 ± 0.2 | 3.8 ± 0.1 | ↓ 26% (p<0.01) | 5.0 ± 0.2 | ↓ 3% (p>0.05) |

| Kidney Cystic Score | 3.5 ± 0.2 | 1.6 ± 0.1 | ↓ 54% (p<0.001) | 2.6 ± 0.2 | ↓ 25% (p<0.01) |

| Kidney cAMP (pmol/mg) | 20.1 ± 1.5 | 15.4 ± 1.0 | ↓ 23% (p<0.05) | 18.9 ± 1.2 | No significant change |

| Plasma Creatinine (mg/dL) | 0.45 ± 0.02 | 0.39 ± 0.01 | ↓ 13% (p<0.001) | 0.42 ± 0.01 | ↓ 7.4% (p<0.01) |

| 24h Urine Output (mL) | 22 ± 2 | 68 ± 5 | ↑ ~3-fold | 75 ± 6 | ↑ ~3.4-fold |

| Liver Cyst Score | 2.8 ± 0.2 | 1.7 ± 0.1 | ↓ 39.3% (p<0.001) | Not reported | - |

| Kidney Fibrosis Score | 2.0 ± 0.2 | 1.4 ± 0.1 | ↓ 30% (p=0.12) | 1.8 ± 0.1 | ↓ 10% (p>0.05) |

Data are presented as mean ± SEM. Statistical significance is noted in the table.

Table 2: Efficacy of this compound in Combination with R-568 in PCK Rats and Pkd1 RC/RC Mice

| Model | Treatment | Kidney Weight Reduction | Cyst Volume Reduction | Fibrosis Volume Reduction |

| PCK Rat | This compound (0.5%) + R-568 (0.025%) | 20% | 49% | 73% |

| Pkd1 RC/RC Mouse | This compound (0.5%) + R-568 (0.04%) | 20% | 56% | 69% |

Percentage reductions are compared to untreated control animals.

Experimental Protocols

The following are detailed protocols for conducting efficacy studies of this compound in the PCK rat and Pkd1 RC/RC mouse models.

Protocol 1: this compound Efficacy Study in the PCK Rat Model

This protocol is adapted from studies demonstrating the efficacy of this compound in the PCK (Polycystic Kidney) rat, an orthologous model of autosomal recessive PKD (ARPKD) that is also widely used for studying ADPKD therapeutics.

1. Animals and Housing:

-

Use male and female PCK rats, starting at 4 weeks of age.

-

House animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.

-

All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

2. Experimental Groups:

-

Control Group: Animals receive standard ground rodent chow.

-

Low Dose this compound Group: Animals receive ground rodent chow containing 0.5% this compound.

-

High Dose this compound Group: Animals receive ground rodent chow containing 1% this compound.

-

Randomly assign animals to each group (n=10-20 per group, balanced for sex).

3. Drug Formulation and Administration:

-

Prepare the this compound-containing diet by dissolving this compound in a suitable vehicle (e.g., DMSO) and thoroughly mixing it with the ground rodent chow. Ensure a homogenous mixture.

-

Administer the respective diets to the animals for a duration of 8 weeks.

4. In-life Measurements:

-

Monitor body weight and food consumption weekly.

-

At specified time points (e.g., weeks 7 and 10 of age), place animals in metabolic cages to measure 24-hour urine output.

5. Terminal Procedures (at 12 weeks of age):

-

Euthanize animals according to approved protocols.

-

Collect blood via cardiac puncture for serum analysis.

-

Perfuse animals with saline, then collect and weigh the kidneys and liver.

6. Endpoint Analyses:

-

Serum Analysis: Measure plasma creatinine and sodium levels.

-

Kidney and Liver Histopathology:

-

Fix a portion of the kidney and liver in 10% neutral buffered formalin.

-

Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and a fibrosis stain (e.g., Masson's trichrome or Sirius red).

-

Perform histomorphometric analysis to determine the kidney and liver cystic scores and fibrosis scores.

-

-

cAMP Measurement:

-

Snap-freeze a portion of the kidney in liquid nitrogen.

-

Homogenize the tissue and measure cAMP levels using a commercially available enzyme immunoassay (EIA) kit.

-

Protocol 2: this compound Efficacy Study in the Pkd1 RC/RC Mouse Model

This protocol is based on studies using the Pkd1 RC/RC mouse, a genetically orthologous model of human ADPKD.

1. Animals and Housing:

-

Use Pkd1 RC/RC mice and their wild-type littermates.

-

House animals under standard conditions with free access to food and water.

-

All procedures should be approved by the relevant animal care and use committee.

2. Experimental Groups:

-

Control Group: Animals receive a standard diet.

-

This compound Group: Animals receive a diet containing 0.5% this compound.

-

If testing combination therapy, include additional groups for the second compound and the combination.

3. Drug Administration:

-

Administer the medicated diet for a specified duration, for example, 13 weeks.

4. Endpoint Analyses:

-

Follow the terminal procedures and endpoint analyses as described in Protocol 1, adapting techniques as necessary for mice.

-

Key endpoints include the ratio of kidney weight to body weight, cyst volume, and fibrosis volume.

Conclusion

This compound has demonstrated significant efficacy in slowing the progression of polycystic kidney disease in both rat and mouse models. Its mechanism of action, centered on the inhibition of the vasopressin V2 receptor and subsequent reduction of intracellular cAMP, is well-established. The protocols and data presented here provide a solid foundation for researchers to further investigate the therapeutic potential of this compound and similar compounds for the treatment of ADPKD. These studies also highlight the importance of using well-characterized animal models to obtain reliable and translatable preclinical data. It is also suggested that this compound may have a safer liver profile compared to Tolvaptan, another V2R antagonist.

References

Lixivaptan for In Vitro Studies of Vasopressin Receptor Antagonism: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lixivaptan (VPA-985) is a potent, orally active, non-peptide and selective antagonist of the vasopressin V2 receptor.[1][2] The vasopressin V2 receptor, predominantly expressed in the renal collecting ducts, plays a crucial role in water homeostasis by mediating the antidiuretic effect of arginine vasopressin (AVP).[3][4] Antagonism of the V2 receptor by this compound inhibits the signaling cascade that leads to the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of collecting duct cells, resulting in aquaresis—the excretion of electrolyte-free water.[5] This mechanism of action makes this compound a valuable tool for in vitro research into vasopressin signaling and a potential therapeutic agent for conditions characterized by water retention, such as hyponatremia and autosomal dominant polycystic kidney disease (ADPKD).

These application notes provide detailed protocols for in vitro studies investigating the antagonism of the vasopressin V2 receptor by this compound, including receptor binding assays, functional cell-based assays, and analysis of downstream signaling events.

Data Presentation

This compound Binding Affinity and Potency

| Parameter | Receptor | Species | Value | Reference |

| IC₅₀ | V2 | Human | 1.2 nM | |

| IC₅₀ | V2 | Rat | 2.3 nM | |

| Receptor Specificity | V2 over V1a | Human | Significant |

Signaling Pathways and Experimental Workflows

Experimental Protocols

Vasopressin V2 Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the V2 receptor in a competitive binding format.

Materials:

-

Membrane Preparation: Membranes from cells stably expressing the human V2 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: A suitable radiolabeled V2 receptor antagonist (e.g., [³H]-AVP or a commercially available radiolabeled non-peptide antagonist).

-

This compound: Stock solution in DMSO.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Non-specific Binding Control: A high concentration of a non-labeled V2 receptor antagonist (e.g., 1 µM Tolvaptan or unlabeled AVP).

-

Glass Fiber Filters: Pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

-

Scintillation Cocktail.

-

96-well plates and filtration manifold.

Procedure:

-

Membrane Preparation: Thaw the V2 receptor membrane preparation on ice and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay). The optimal amount of membrane protein per well should be determined empirically to ensure that less than 10% of the total radioligand is bound.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: 50 µL of radioligand + 50 µL of assay buffer + 100 µL of membrane preparation.

-

Non-specific Binding (NSB): 50 µL of radioligand + 50 µL of non-specific binding control + 100 µL of membrane preparation.

-

Competitive Binding: 50 µL of radioligand + 50 µL of this compound at various concentrations (e.g., 10⁻¹² to 10⁻⁶ M) + 100 µL of membrane preparation.

-

-

Incubation: Incubate the plate at a set temperature (e.g., 25-30°C) for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a vacuum manifold.

-

Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC₅₀ value using non-linear regression (sigmoidal dose-response curve).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Cell-Based cAMP Functional Assay

This assay measures the ability of this compound to inhibit vasopressin-induced cyclic AMP (cAMP) production in cells expressing the V2 receptor.

Materials:

-

Cells: Renal collecting duct cells (e.g., MCD4) or other suitable cells stably expressing the human V2 receptor.

-

Vasopressin Agonist: Arginine Vasopressin (AVP) or a selective V2 agonist like desmopressin (dDAVP).

-

This compound: Stock solution in DMSO.

-

Cell Culture Medium.

-

Phosphodiesterase Inhibitor: e.g., IBMX (to prevent cAMP degradation).

-

cAMP Assay Kit: A competitive ELISA or a FRET-based biosensor kit.

-

Cell Lysis Buffer (if using ELISA).

Procedure:

-

Cell Culture: Seed cells in a 96-well plate and grow to near confluence.

-

Pre-treatment: Replace the culture medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) and incubate for 15-30 minutes.

-

This compound Incubation: Add this compound at various concentrations to the wells and incubate for a specified time (e.g., 30-60 minutes).

-

Agonist Stimulation: Add the vasopressin agonist (e.g., 100 nM dDAVP) to all wells except the basal control and incubate for 15-30 minutes at 37°C.

-

cAMP Measurement:

-

For ELISA-based kits: Lyse the cells according to the kit manufacturer's instructions. Perform the cAMP competitive ELISA on the cell lysates.

-

For FRET-based sensors: Measure the FRET signal using a fluorescence plate reader at the end of the stimulation period.

-

-

Data Analysis:

-

Generate a standard curve for the cAMP assay (for ELISA).

-

Calculate the concentration of cAMP in each sample.

-

Plot the cAMP concentration against the log concentration of this compound.

-

Determine the IC₅₀ value for the inhibition of agonist-stimulated cAMP production.

-

Aquaporin-2 (AQP2) Phosphorylation Assay (Western Blot)

This protocol determines the effect of this compound on vasopressin-induced phosphorylation of AQP2 at Serine 256, a key step in its translocation to the cell membrane.

Materials:

-

Cells: Renal collecting duct cells endogenously or exogenously expressing AQP2 and the V2 receptor (e.g., MCD4 cells).

-

Vasopressin Agonist (dDAVP).

-

This compound.

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Primary Antibodies: Rabbit anti-phospho-AQP2 (Ser256) and mouse/rabbit anti-total AQP2.

-

Secondary Antibodies: HRP-conjugated anti-rabbit and/or anti-mouse IgG.

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

SDS-PAGE and Western Blotting reagents and equipment.

-

Chemiluminescent Substrate.

Procedure:

-

Cell Treatment: Culture cells to confluence in 6-well plates. Treat the cells as described in the cAMP assay (e.g., control, dDAVP, this compound + dDAVP, this compound alone) for an appropriate time (e.g., 60 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse on ice with lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant (e.g., BCA assay).

-

Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE on a 12% polyacrylamide gel and transfer them to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation:

-

Incubate the membrane with the anti-phospho-AQP2 (Ser256) antibody overnight at 4°C.

-

Wash the membrane 3 times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again with TBST and detect the signal using a chemiluminescent substrate and an imaging system.

-

Stripping and Reprobing (Optional but Recommended): To normalize for protein loading, the membrane can be stripped and reprobed with the anti-total AQP2 antibody. Alternatively, run duplicate gels.

-

Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phospho-AQP2 to total AQP2 for each condition to determine the effect of this compound.

Osmotic Water Permeability Assay

This functional assay measures the effect of this compound on vasopressin-induced water transport across the cell membrane.

Materials:

-

Cells: As in the AQP2 phosphorylation assay, grown on glass coverslips.

-

Fluorescent Dye: Calcein-AM.

-

Isosmotic and Hyperosmotic Buffers.

-

Fluorescence Microscope with a perfusion system.

Procedure:

-

Cell Loading and Treatment: Load cells grown on coverslips with Calcein-AM (e.g., 10 µM for 45 minutes). Treat the cells with this compound and/or a vasopressin agonist as previously described.

-

Microscopy Setup: Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope.

-

Perfusion and Measurement:

-

Initially, perfuse the cells with isosmotic buffer.

-

Rapidly switch to a hyperosmotic buffer. This will cause water to leave the cells, concentrating the calcein and quenching its fluorescence.

-

Record the fluorescence intensity over time.

-

-

Data Analysis: The rate of fluorescence decrease is proportional to the osmotic water permeability of the cell membrane. Compare the rates between the different treatment groups to determine the effect of this compound on vasopressin-stimulated water transport.

References